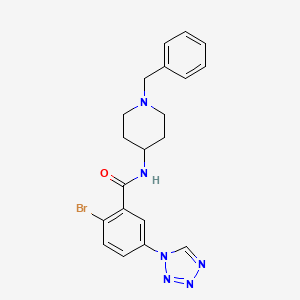
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrole ring via an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid to form 2-methylbenzimidazole.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.
Coupling with Pyrrole: The final step involves coupling the benzimidazole-acetamide intermediate with 2,5-dimethylpyrrole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The benzimidazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole or pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Medically, this compound has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用機序
The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the pyrrole ring can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: Lacks the dimethyl groups on the pyrrole ring.
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is unique due to the presence of both the benzimidazole and dimethylpyrrole moieties, which can confer distinct chemical and biological properties. The dimethyl groups on the pyrrole ring can influence the compound’s reactivity and binding characteristics, making it a valuable scaffold for further research and development.
特性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C16H18N4O/c1-11-7-8-12(2)20(11)10-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-8H,9-10H2,1-2H3,(H,17,21)(H,18,19) |
InChIキー |
IQROKACHAXCKIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B12165161.png)


![methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12165176.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12165181.png)
![N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12165189.png)
![1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B12165206.png)
![N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12165208.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
![6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12165215.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12165217.png)

![N-(3-chlorophenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12165225.png)
![prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165226.png)
